1-benzyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
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Overview
Description
1-Benzyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse biological and pharmaceutical activities. This particular compound features a benzyl group and a nitrophenyl group attached to a piperazine ring, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine typically involves the reaction of benzyl chloride with 1-(2-nitrophenyl)piperazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the piperazine nitrogen, followed by reaction with alkyl halides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazines depending on the alkyl halide used.
Scientific Research Applications
1-Benzyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other pharmacologically active piperazines.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-Benzyl-4-(2-nitrophenyl)piperazine
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)prop-2-enyl]piperazine
Comparison: 1-Benzyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for further research .
Properties
IUPAC Name |
1-benzyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-23(25)20-11-5-4-9-19(20)10-6-12-21-13-15-22(16-14-21)17-18-7-2-1-3-8-18/h1-11H,12-17H2/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOKNSHDRPZBKK-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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